N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of phenanthrene to introduce the nitro group. This is followed by hydrogenation to reduce the nitro group to an amine, which is then reacted with methanesulfonyl chloride to form the final sulfonamide product. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Safety measures are also crucial due to the use of hazardous chemicals and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism by which N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-Dihydro-2-nitrophenanthren-3-yl)methanesulfonamide
- N-(9,10-Dihydro-4-nitrophenanthren-2-yl)methanesulfonamide
- N-(9,10-Dihydro-3-nitrophenanthren-4-yl)methanesulfonamide
Uniqueness
N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to its analogs, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
19006-52-1 |
---|---|
Molecular Formula |
C15H14N2O4S |
Molecular Weight |
318.347 |
IUPAC Name |
N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide |
InChI |
InChI=1S/C15H14N2O4S/c1-22(20,21)16-14-8-11-7-6-10-4-2-3-5-12(10)13(11)9-15(14)17(18)19/h2-5,8-9,16H,6-7H2,1H3 |
InChI Key |
UQMFHJQVWQUCIE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)CCC3=CC=CC=C32)[N+](=O)[O-] |
Synonyms |
N-(9,10-Dihydro-3-nitrophenanthren-2-yl)methanesulfonamide |
Origin of Product |
United States |
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